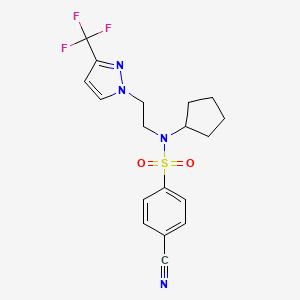

4-cyano-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

4-cyano-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a trifluoromethyl group. The benzenesulfonamide moiety is modified with a cyano group at the para position, while the nitrogen atom is connected to a cyclopentyl group and an ethyl chain terminating in a pyrazole ring. Its synthesis likely involves multi-step functionalization, including sulfonamide coupling and pyrazole ring formation, as seen in analogous compounds .

Properties

IUPAC Name |

4-cyano-N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O2S/c19-18(20,21)17-9-10-24(23-17)11-12-25(15-3-1-2-4-15)28(26,27)16-7-5-14(13-22)6-8-16/h5-10,15H,1-4,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEPFLXQQBKOFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves a multi-step process. The initial step often includes the preparation of the benzenesulfonamide scaffold, followed by the introduction of the trifluoromethyl-pyrazole moiety through various coupling reactions. Common reagents in these steps may include sulfonyl chlorides, amines, and trifluoromethylating agents, under conditions such as catalytic amounts of base or acid, solvents like dichloromethane or tetrahydrofuran, and controlled temperatures.

Industrial Production Methods

On an industrial scale, the synthesis might be optimized through continuous flow chemistry techniques, allowing for better control over reaction parameters and enhanced yield and purity. Automation and scaling up of these synthetic routes involve precise monitoring of reaction conditions to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions including:

Oxidation: : Primarily targeting the benzenesulfonamide moiety.

Reduction: : Focusing on the cyano group.

Substitution: : Particularly nucleophilic substitutions involving the sulfonamide group.

Common Reagents and Conditions

Oxidation: : Use of reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: : Employing reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: : Utilizing nucleophiles like alkoxides or amines under mild to moderate temperatures with solvents like ethanol or acetonitrile.

Major Products

Depending on the reaction, the products may include oxidized sulfonamides, reduced amines, or substituted sulfonamide derivatives with varying functional groups.

Scientific Research Applications

Chemistry

Catalysis: : As a ligand in metal-catalyzed reactions.

Synthesis: : As an intermediate in the synthesis of more complex molecules.

Biology and Medicine

Pharmacology: : Potential as a drug candidate due to its functional groups that interact with biological targets.

Biochemistry: : As a probe in studying enzyme activities and inhibition.

Industry

Material Science: : Used in the development of advanced materials with specific electronic properties.

Mechanism of Action

Molecular Targets and Pathways

The biological activity of 4-cyano-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is often mediated through its interaction with enzymes and receptors. The cyano group and trifluoromethyl-pyrazole moiety can play critical roles in binding to active sites, modulating enzyme activity or receptor signaling pathways. Studies suggest it may inhibit specific enzymes or block receptor functions, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Celecoxib (4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

- Structure: Celecoxib shares the benzenesulfonamide-pyrazole backbone but lacks the cyano group and cyclopentyl-ethyl chain. Instead, its pyrazole is substituted with a 4-methylphenyl group.

- Physicochemical Properties :

- Pharmacology: Celecoxib is a selective COX-2 inhibitor used as an NSAID.

4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide

- Structure: This compound replaces the target’s cyclopentyl-ethyl chain with a benzyl group linked to the pyrazole. The benzene ring has a methyl group instead of a cyano substituent.

- Key Differences: The benzyl group introduces aromaticity and steric bulk, which may reduce conformational flexibility compared to the ethyl linkage in the target compound. The methyl substituent on the benzene ring decreases electron-withdrawing effects relative to the cyano group .

N-(2-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide (1g)

- Structure : Features a pyridine-pyrazole hybrid system with a methoxyphenyl group and a trifluoromethylbenzenesulfonamide.

- The methoxy group on the phenyl ring may enhance solubility but reduce metabolic stability compared to the cyano group .

4-[5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide

- Structure : Similar to Celecoxib but substitutes the 4-methylphenyl group with a p-tolyl group.

- The absence of a cyano group reduces polarity, which could affect target engagement .

Pharmacological Implications

- Electron-Withdrawing Groups: The cyano group in the target compound may increase sulfonamide acidity (pKa), enhancing hydrogen-bonding interactions with enzymatic targets compared to methyl or methoxy substituents .

- Steric Effects : The ethyl-pyrazole linkage may reduce steric hindrance compared to bulkier benzyl or p-tolyl groups, favoring binding to compact active sites .

Biological Activity

4-cyano-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the field of selective androgen receptor modulation (SARM). This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H22F3N5O2S. The compound features a benzenesulfonamide moiety, which is known for its biological activity, particularly in modulating receptor pathways.

This compound acts primarily as a selective androgen receptor modulator (SARM), exhibiting tissue-selective activity. SARMs are designed to selectively stimulate androgen receptors in muscle and bone while minimizing effects on other tissues, such as the prostate.

Binding Affinity

Studies have shown that related compounds exhibit high binding affinity to androgen receptors. For instance, S-23, a structurally similar compound, demonstrated an inhibitory constant (Ki) of approximately 1.7 nM, indicating strong receptor binding and potential for significant pharmacological effects in vivo .

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 2.41 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 1.54 | Increased p53 expression leading to apoptosis |

These results indicate that the compound exhibits potent anti-cancer properties, particularly through apoptosis induction and cell cycle arrest mechanisms.

In Vivo Studies

In animal models, particularly male rats, the pharmacological effects were evaluated to understand the compound's potential for hormonal male contraception. Notably, S-23 showed significant reductions in luteinizing hormone (LH) levels and prostate size while increasing muscle mass . This biphasic effect on androgenic tissues suggests that this compound could be effective in modulating male reproductive functions.

Case Studies

Several case studies have highlighted the effectiveness of SARMs in clinical settings:

- Hormonal Male Contraception : In a study involving S-23 combined with estradiol benzoate (EB), male rats showed no sperm production during treatment, with full reversibility post-treatment .

- Cancer Treatment : Compounds similar to this compound have been shown to outperform conventional chemotherapeutics like doxorubicin in terms of cytotoxicity against specific cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.